molecular formula C8H14N4S B1524209 1-(3-Ethyl-1,2,4-thiadiazol-5-yl)piperazine CAS No. 1354959-71-9

1-(3-Ethyl-1,2,4-thiadiazol-5-yl)piperazine

Cat. No. B1524209
M. Wt: 198.29 g/mol
InChI Key: XWASAOJLRJWZHK-UHFFFAOYSA-N
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Description

“1-(3-Ethyl-1,2,4-thiadiazol-5-yl)piperazine” is a compound that contains a thiadiazole ring, which is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . The 1,3,4-thiadiazole moiety exhibits a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives has been widely studied in medicinal chemistry . Several modifications have been done in the 1,3,4-thiadiazole moiety which showed good potency as anticonvulsant agents . All the synthesized compounds were found to be potent .


Molecular Structure Analysis

The molecular structure of a compound is responsible for various pharmacological activities, and mostly heterocyclic moieties have diverse activities . The biological activities of several synthesized derivatives of 1,3,4-thiadiazole are based on assumptions like “the = N-C-S- moiety’s presence and strong aromaticity of the ring, which is responsible for providing low toxicity and great in vivo stability .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,3,4-thiadiazole derivatives are complex and involve multiple steps . The reactivity of the amine group in the derivatization process makes the 1,3,4-thiadiazole moiety a good scaffold for future pharmacologically active 1,3,4-thiadiazole derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,4-thiadiazole derivatives are influenced by the presence of the sulfur atom, which contributes to their relatively good liposolubility . This allows these compounds to cross cellular membranes, which is crucial for their biological activity .

Scientific Research Applications

Antimicrobial and Antibacterial Activity

Compounds containing 1,3,4-thiadiazole and piperazine have demonstrated notable antimicrobial and antibacterial properties. For instance, Başoğlu et al. (2013) synthesized compounds with antimicrobial, antilipase, and antiurease activities, showing effectiveness against various microorganisms (Başoğlu et al., 2013). Similarly, a study by Deshmukh et al. (2017) focused on the synthesis of 1,3,4-thiadiazoles and related compounds, revealing moderate antibacterial activity against Bacillus Subtilis and Escherichia Coli (Deshmukh et al., 2017).

Anticancer Properties

Turov (2020) explored the anticancer activity of polyfunctional substituted 1,3-thiazoles, identifying compounds with piperazine substituents showing effectiveness against various cancer cell lines (Turov, 2020). Farooqi et al. (2018) synthesized thiadiazole derivatives of ibuprofen and ciprofloxacin, exhibiting potential as anticancer agents following DNA binding studies (Farooqi et al., 2018).

Antileishmanial and Antiviral Activity

Foroumadi et al. (2005) synthesized a series of thiadiazole derivatives showing strong leishmanicidal activity, with a particular compound demonstrating significant potency against Leishmania major promastigotes (Foroumadi et al., 2005). Xia (2015) also reported on thiadiazole amide compounds containing piperazine, which exhibited inhibitory effects on Xanthomonas campestris pv. oryzae, suggesting potential antiviral applications (Xia, 2015).

Synthesis and Characterization

The synthesis and characterization of these compounds are crucial for understanding their biological activities. Rajkumar et al. (2014) achieved the synthesis of piperazine derivatives via a cyclo condensation method, demonstrating their antimicrobial properties (Rajkumar et al., 2014). Omar et al. (2022) prepared N,N'-disubstituted piperazine conjugated with 1,3,4-thiadiazole, showing significant antibacterial activity, especially against gram-negative strains (Omar et al., 2022).

Future Directions

There is considerable interest in the development of new compounds with the 1,3,4-thiadiazole moiety due to their wide range of biological activities . Future research will likely focus on further modifications of the 1,3,4-thiadiazole moiety to enhance its potency and reduce toxicity .

properties

IUPAC Name

3-ethyl-5-piperazin-1-yl-1,2,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4S/c1-2-7-10-8(13-11-7)12-5-3-9-4-6-12/h9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWASAOJLRJWZHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NSC(=N1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Ethyl-1,2,4-thiadiazol-5-yl)piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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